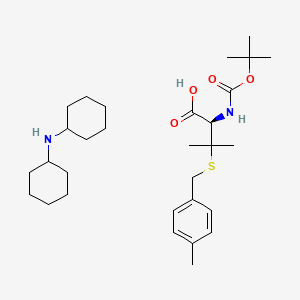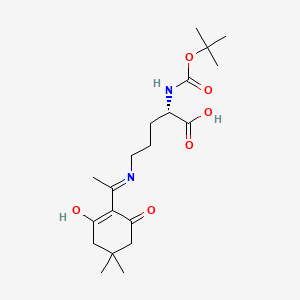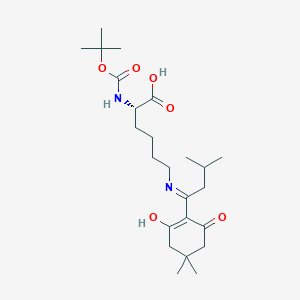
Boc-amcp-OH
Übersicht
Beschreibung
Boc-amcp-OH, also known as 1-{[(tert-butoxycarbonyl)amino]methyl}cyclopropanecarboxylic acid, is a compound with the molecular formula C10H17NO4 . It has a molecular weight of 215.25 . The compound is used in various chemical reactions, particularly in the field of organic synthesis .
Synthesis Analysis
This compound can be synthesized using Boc chemistry, which involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst . This method allows for the direct and convenient synthesis of peptide thioesters . Another method involves the use of solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13) . This indicates the presence of a tert-butoxycarbonyl group attached to an amino-methyl-cyclopropane-carboxylic acid .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in Boc protection reactions, where the amine attacks a carbonyl site on Boc2O, resulting in tert-butyl carbonate leaving as a leaving group . The Boc protection is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 215.25 . The compound’s InChI key is UGPTVCJIZPFGLU-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Mikrowellen-gestützte Festphasen-Synthese in wässrigem Medium
Boc-amcp-OH wird in der mikrowellen-gestützten Festphasen-Synthese in wässrigem Medium eingesetzt {svg_1}. Diese Methode beinhaltet die Verwendung von this compound-Nanopartikeln und Mikrowellenbestrahlung, um schnelle Festphasenreaktionen am Harz in Wasser zu ermöglichen {svg_2}. Dies ist eine umweltfreundliche Methode zur Peptidsynthese {svg_3}.
Synthese von Leu-Enkephalin
This compound wurde bei der Synthese von Leu-Enkephalin verwendet, einem Pentapeptid mit der Sequenz Tyr-Gly-Gly-Phe-Leu-OH {svg_4}. Dies zeigt die Nützlichkeit von this compound bei der Peptidsynthese {svg_5}.
Synthese von Val-Ala-Val-Ala-Gly-OH
Eine weitere Anwendung von this compound ist die Synthese des Modellpeptids Val-Ala-Val-Ala-Gly-OH {svg_6}. Diese Peptidsequenz ist bekanntlich schwierig zu synthetisieren, was die Wirksamkeit von this compound bei anspruchsvollen Peptidsynthesen unterstreicht {svg_7}.
Umweltbewusste Peptidsynthese
This compound wird in der umweltbewussten Peptidsynthese eingesetzt {svg_8}. Diese Methode beinhaltet die Verwendung von this compound in Wasser, einem umweltfreundlichen Lösungsmittel, zur Durchführung der Peptidsynthese {svg_9}. Dies stellt einen Wandel hin zu grüner und nachhaltiger Chemie dar {svg_10}.
Festphasen-Peptidsynthese in Wasser
This compound wurde in der Festphasen-Peptidsynthese in Wasser eingesetzt {svg_11}. Diese Technik beinhaltet die Umwandlung von wasserunlöslichen Boc-geschützten Aminosäuren in wasserdispergierbare Nanopartikel, die dann in der Peptidsynthese eingesetzt werden können {svg_12}.
Herstellung von wässrigen Nanomizellen
This compound kann zur Herstellung von wässrigen Nanomizellen verwendet werden {svg_13}. Diese Nanomizellen können dann in verschiedenen Anwendungen eingesetzt werden, wie z. B. in der Wirkstoffabgabe {svg_14}.
Wirkmechanismus
Target of Action
Boc-amcp-OH, a Boc-protected amino acid derivative, primarily targets amino groups in peptides and proteins. The Boc (tert-butyloxycarbonyl) group serves as a protective group for amines, preventing unwanted reactions during synthesis .
Mode of Action
The Boc group interacts with the amino group by forming a stable carbamate linkage. This interaction protects the amino group from nucleophilic attacks and other reactions that could alter the peptide or protein structure . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Biochemical Pathways
This compound is involved in synthetic pathways where selective protection of amino groups is required. The protection and subsequent deprotection steps are crucial in the synthesis of complex peptides and proteins. The Boc group ensures that only specific reactions occur at desired sites, facilitating the construction of intricate molecular architectures .
Pharmacokinetics
The compound is stable under neutral and basic conditions but can be cleaved under acidic conditions, which is a critical feature for its use in peptide synthesis .
Result of Action
The primary molecular effect of this compound is the temporary protection of amino groups. This protection allows for the selective modification of other functional groups within the molecule. At the cellular level, this ensures that peptides and proteins can be synthesized with high precision and minimal side reactions .
Action Environment
Environmental factors such as pH and temperature significantly influence the efficacy and stability of this compound. The Boc group is stable under neutral and basic conditions but is cleaved under acidic conditions. This property is exploited in synthetic chemistry to control the timing of deprotection and subsequent reactions .
By understanding these aspects of this compound, researchers can effectively utilize this compound in the synthesis of complex peptides and proteins, ensuring high precision and efficiency in their work.
Safety and Hazards
Boc-amcp-OH has several safety and hazard statements associated with it. It has been assigned the GHS07 pictogram and the signal word "warning" . The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+351+338 .
Eigenschaften
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPTVCJIZPFGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679785 | |
| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204376-48-7 | |
| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



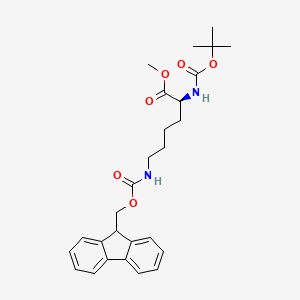
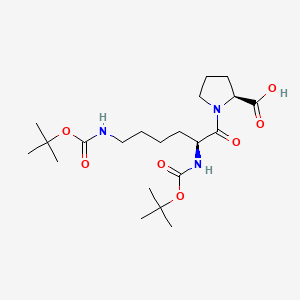

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)

